5-Fluoro-2-morpholinophenol
Overview
Description
“5-Fluoro-2-(N-morpholino)phenol” is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is a derivative of phenol, where a fluorine atom and a morpholino group are attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(N-morpholino)phenol” consists of a phenol ring with a fluorine atom and a morpholino group attached . The InChI code for this compound is 1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 .
Physical and Chemical Properties Analysis
“5-Fluoro-2-(N-morpholino)phenol” has a predicted density of 1.269±0.06 g/cm3 and a predicted boiling point of 336.5±42.0 °C .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with cellular targets, leading to changes in cellular function.
Biochemical Pathways
For instance, Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, involves the use of organoboron reagents .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral effects .
Properties
IUPAC Name |
5-fluoro-2-morpholin-4-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJQRJHJMJHQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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